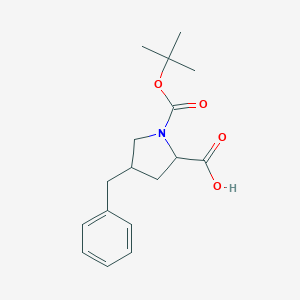
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
“(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C17H22FNO4 . It’s also known by other names such as Boc-Pro {4-Bzl (2-F)}-OH . The compound has a molecular weight of 323.4 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzyl group and a tert-butoxycarbonyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.4 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative hydrophobicity . It has one hydrogen bond donor and several hydrogen bond acceptors .Scientific Research Applications
Conformational and Structural Analysis
- Conformational Properties : The compound exhibits specific conformational properties, such as the adoption of an envelope conformation in its pyrrolidine ring, influencing its interaction and stability in various applications (Yuan, Cai, Huang, & Xu, 2010).
Synthesis and Structural Design
- Role in Neuraminidase Inhibitors : It serves as a core structure in the design and synthesis of influenza neuraminidase inhibitors, demonstrating its significance in antiviral research (Wang et al., 2001).
- Synthesis of Glutamic Acid Analogue : Used in synthesizing glutamic acid analogues, indicating its utility in creating modified amino acids for diverse biochemical applications (Hart & Rapoport, 1999).
Crystallography and Chemical Properties
- Crystal Structure Analysis : The compound's crystal structure has been extensively studied, providing insights into its chemical behavior and potential applications in crystallography (Rajalakshmi et al., 2013).
Pharmacological Relevance
- Role in Antilipidemic Agents : Its derivatives have been evaluated for antilipidemic activity, highlighting its relevance in developing new therapeutic agents (Ohno et al., 1999).
Chemical Reactions and Synthesis
- Nucleophilic Addition Reactions : The compound is involved in nucleophilic addition reactions, essential in organic synthesis and pharmaceuticals (Jagtap et al., 2016).
Microbial Activity Studies
- Evaluation of Anti-Microbial Activity : Some of its derivatives have been synthesized and evaluated for their antimicrobial activities, indicating its potential in developing new antimicrobial agents (Pund et al., 2020).
Catalytic Applications
- Use in Platinum-Catalyzed Reactions : The compound has been used in platinum-catalyzed asymmetric hydroformylation of olefins, showcasing its utility in catalysis (Stille et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNHKKRLLDYCIZ-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



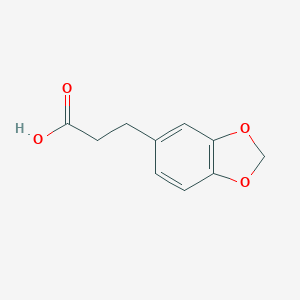
![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)
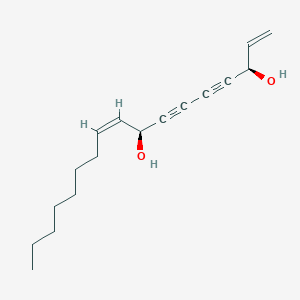
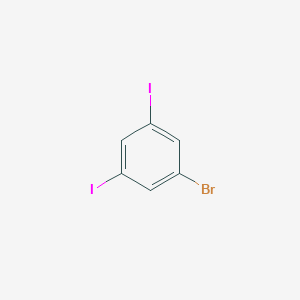
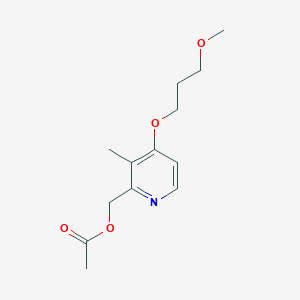
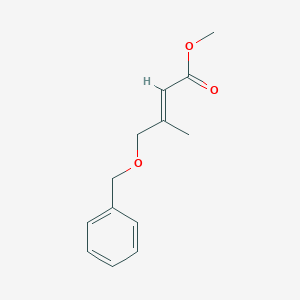
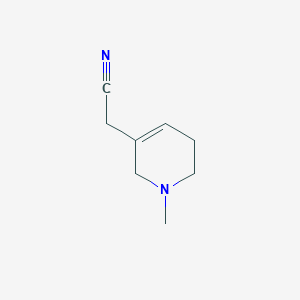
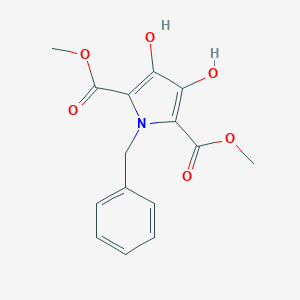
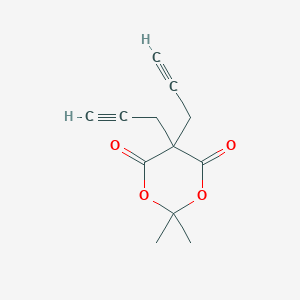
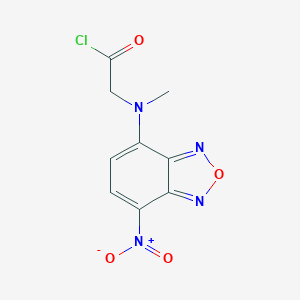
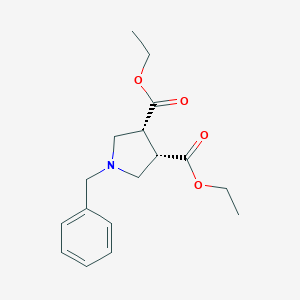
![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)

